3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one

Catalog No.
S13902706
CAS No.
M.F
C25H24N2O2
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2...

Product Name

3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one

IUPAC Name

3-[4-(4-tert-butylphenoxy)phenyl]imino-7-methyl-1H-indol-2-one

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C25H24N2O2/c1-16-6-5-7-21-22(16)27-24(28)23(21)26-18-10-14-20(15-11-18)29-19-12-8-17(9-13-19)25(2,3)4/h5-15H,1-4H3,(H,26,27,28)

InChI Key

CULAQAUVUSLCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)C)C(=O)N2

The compound 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one is an organic molecule characterized by its complex structure, which includes an indole ring system and a tert-butylphenoxy substituent. It belongs to the class of indole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C20H24N2OC_{20}H_{24}N_{2}O, and it has a molecular weight of approximately 320.42 g/mol. The presence of both an amine and an indole moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Typical of indole derivatives, including:

  • Nucleophilic substitutions: The aniline part can participate in nucleophilic substitution reactions, where the nitrogen can act as a nucleophile.
  • Electrophilic aromatic substitution: The aromatic rings in the molecule can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction reactions: The carbonyl group in the indole structure may be reduced to form corresponding alcohols or amines under appropriate conditions.

The specific reaction pathways depend on the substituents and the conditions employed.

Indole derivatives are widely recognized for their biological activity, including:

  • Anticancer properties: Many indole compounds exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial activity: Some studies suggest that compounds with indole structures possess antibacterial and antifungal properties.
  • Neuroprotective effects: Indoles have been studied for their potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.

The specific biological activities of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one would require empirical studies to elucidate its pharmacological profile.

The synthesis of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one can involve several steps:

  • Formation of the indole core: This may be achieved through cyclization reactions involving appropriate precursors such as tryptophan derivatives.
  • Substitution reactions: The introduction of the 4-tert-butylphenoxy group can be performed via nucleophilic aromatic substitution or coupling reactions using suitable reagents like alkyl halides or phenolic compounds.
  • Final modifications: Additional steps may be necessary to introduce the aniline moiety and ensure proper functionalization.

These methods may vary based on the desired purity and yield of the final product.

The potential applications of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one include:

  • Pharmaceutical development: Given its structural characteristics, it could serve as a lead compound in drug discovery programs targeting cancer or infectious diseases.
  • Material science: Its unique properties might be explored in developing new materials with specific optical or electronic characteristics.

Interaction studies involving this compound could focus on:

  • Protein binding assays: Understanding how this compound interacts with various proteins could provide insights into its mechanism of action and therapeutic potential.
  • Enzyme inhibition studies: Investigating whether it inhibits specific enzymes involved in disease pathways could reveal its pharmacological relevance.

Such studies are critical for determining the bioavailability and efficacy of the compound in biological systems.

Similar compounds to 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one include:

  • Indomethacin - An anti-inflammatory drug with indole structure known for its analgesic properties.
  • Melatonin - A hormone derivative that regulates sleep-wake cycles, also containing an indole ring.
  • 5-Methoxytryptamine - A serotonin derivative involved in neurotransmission.
Compound NameStructure FeaturesUnique Properties
IndomethacinIndole ring, carboxylic acidAnti-inflammatory
MelatoninIndole ring, methoxy groupRegulates circadian rhythms
5-MethoxytryptamineIndole ring, methoxy groupNeurotransmitter role

Uniqueness of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one:
This compound uniquely combines a tert-butylphenoxy group with an aniline moiety attached to a methyl-substituted indole core, potentially enhancing its solubility and bioactivity compared to other simpler indole derivatives. Its specific interactions and biological effects would need to be characterized through further research to establish its distinct advantages over similar compounds.

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

384.183778013 g/mol

Monoisotopic Mass

384.183778013 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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